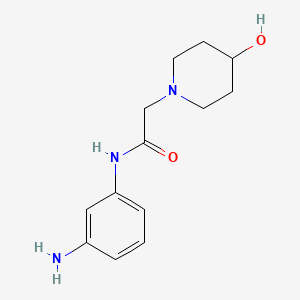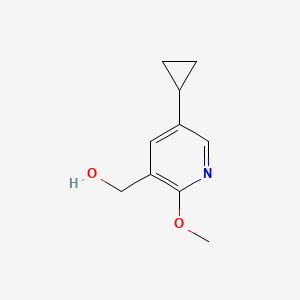
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is an ester derivative of 4-chloro-2-hydroxyphenylacetic acid
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate can be synthesized through the esterification of 4-chloro-2-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
Oxidation: 4-chloro-2-hydroxyphenylacetone or 4-chloro-2-hydroxybenzaldehyde.
Reduction: Ethyl 2-(4-chloro-2-hydroxyphenyl)ethanol.
Substitution: Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate or Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate.
科学的研究の応用
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorine atom can also participate in halogen bonding, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate
- Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate
- Methyl 2-(4-chloro-2-hydroxyphenyl)acetate
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can enhance its lipophilicity, making it more likely to interact with hydrophobic regions of proteins or cell membranes.
特性
CAS番号 |
1261826-30-5 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3 |
InChIキー |
ZXLHFPMPCDUKET-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


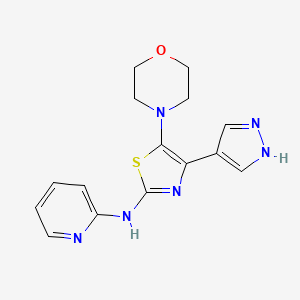
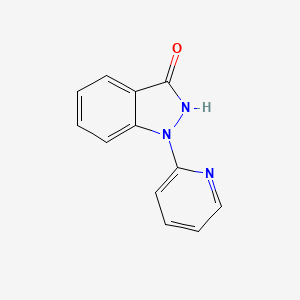
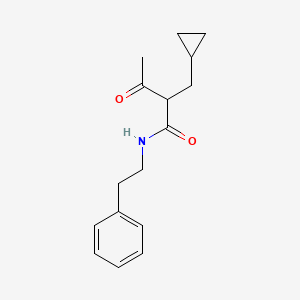
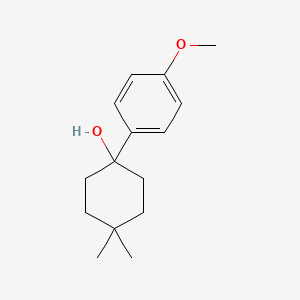


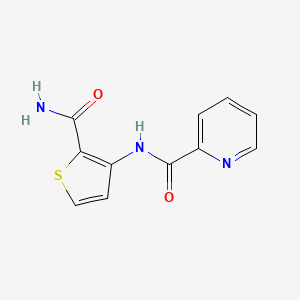
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
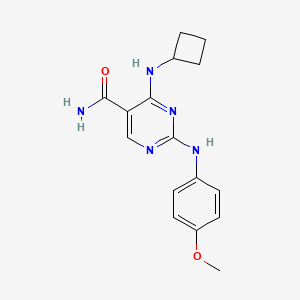

![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
